

Synthesis of 2-Amino-p-cresol: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

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This document provides a comprehensive guide to the synthesis of 2-amino-p-cresol (also known as 2-amino-4-methylphenol), an important intermediate in the manufacturing of colorants, fluorescent brighteners, and other specialty chemicals.[1][2] The synthesis is a two-step process involving the selective ortho-nitration of p-cresol to yield 4-methyl-2-nitrophenol, followed by the reduction of the nitro group to the corresponding amine.

Key Experimental Data Summary

The following tables summarize quantitative data for the two key reactions in the synthesis of 2-amino-p-cresol.

Table 1: Nitration of p-Cresol to 4-Methyl-2-nitrophenol

Method	Nitrating Agent	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
1	Cerium (IV) Ammonium Nitrate (CAN) / NaHCO ₃	Acetonitrile	Room Temp.	30 min	95	[3]
2	Nitric Acid / Sulfuric Acid	Aqueous	30-40	Not Specified	80-85	[4]

Table 2: Reduction of 4-Methyl-2-nitrophenol to 2-Amino-p-cresol

Method	Reducing Agent / Catalyst	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
1	H ₂ / 10% Pd/C	Methanol	23	5 h	100	[5]
2	Glucose / NaOH	Water	100-105	30-60 min	76-82	[6]
3	Formic Acid / Raney Nickel	Methanol	Room Temp.	10-20 min	85-90	[7]

Synthesis Pathway and Experimental Workflow

The overall synthesis involves two sequential chemical transformations. The first is an electrophilic aromatic substitution to introduce a nitro group at the ortho position to the hydroxyl group of p-cresol. The second is a reduction of the nitro group to an amine.



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Synthesis of 2-amino-p-cresol from p-cresol.

Experimental Protocols

The following are detailed protocols for the recommended synthesis route, which offers high yield and selectivity.

Protocol 1: Synthesis of 4-Methyl-2-nitrophenol via Ortho-Nitration of p-Cresol[3]

This protocol utilizes cerium (IV) ammonium nitrate (CAN) for a highly regioselective ortho-nitration of p-cresol.

Materials:

- p-Cresol
- Cerium (IV) Ammonium Nitrate (CAN)
- Sodium Bicarbonate (NaHCO₃)
- Acetonitrile (MeCN)
- Deionized Water
- Ethyl Acetate

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve p-cresol (1 equivalent) in acetonitrile at room temperature.
- Add sodium bicarbonate (NaHCO_3) to the solution.
- In a separate flask, prepare a solution of cerium (IV) ammonium nitrate (CAN) in acetonitrile.
- Slowly add the CAN solution to the p-cresol mixture with vigorous stirring.
- Continue stirring at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the combined organic layers with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution in vacuo using a rotary evaporator to yield 4-methyl-2-nitrophenol as the primary product.

Protocol 2: Synthesis of 2-Amino-p-cresol via Reduction of 4-Methyl-2-nitrophenol[5]

This protocol describes the catalytic hydrogenation of 4-methyl-2-nitrophenol to 2-amino-p-cresol.

Materials:

- 4-Methyl-2-nitrophenol
- 10% Palladium on Carbon (Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H₂) supply with a balloon
- Round-bottom flask
- Magnetic stirrer
- Vacuum line
- Celite® pad
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL) at 23°C.[5]
- Carefully add 10% Pd/C (400 mg) to the solution.[5]
- Deoxygenate the reaction mixture under vacuum and then purge the flask with hydrogen gas from a balloon.
- Stir the mixture vigorously under a hydrogen atmosphere for 5 hours.[5]
- Monitor the reaction completion by TLC.

- Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Rinse the Celite® pad with methanol (100 mL).[5]
- Combine the filtrates and concentrate in vacuo using a rotary evaporator to yield 2-amino-4-methylphenol (803 mg, 100% yield).[5]

Concluding Remarks

The described two-step synthesis provides an efficient and high-yielding pathway to 2-amino-p-cresol. The selective ortho-nitration of p-cresol using cerium (IV) ammonium nitrate is a key step in ensuring a high purity of the intermediate, 4-methyl-2-nitrophenol. The subsequent catalytic hydrogenation is a clean and quantitative method for the reduction of the nitro group. These protocols are well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

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